molecular formula C14H19N7OS B6037515 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide

Cat. No. B6037515
M. Wt: 333.41 g/mol
InChI Key: CINGRGIBZKWGGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide, also known as TPA023, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of drugs known as positive allosteric modulators (PAMs) of the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. TPA023 has been shown to enhance the activity of GABA-A receptors, leading to anxiolytic, sedative, and anticonvulsant effects.

Scientific Research Applications

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as anxiety, depression, epilepsy, and schizophrenia. In preclinical studies, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide has been shown to enhance the activity of GABA-A receptors, leading to anxiolytic, sedative, and anticonvulsant effects. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide has also been shown to improve cognitive function and reduce symptoms of depression and anxiety in animal models. In clinical trials, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide has been tested as a potential treatment for insomnia, anxiety, and schizophrenia, with promising results.

Mechanism of Action

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide acts as a positive allosteric modulator (PAM) of the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. PAMs bind to a specific site on the receptor, known as the benzodiazepine site, and enhance the activity of the receptor in response to GABA. This leads to an increase in the inhibitory tone in the brain, resulting in anxiolytic, sedative, and anticonvulsant effects.
Biochemical and Physiological Effects
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide has been shown to enhance the activity of GABA-A receptors in various regions of the brain, leading to an increase in the inhibitory tone. This results in anxiolytic, sedative, and anticonvulsant effects, as well as a reduction in cognitive function and motor coordination. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide has also been shown to reduce symptoms of depression and anxiety in animal models, possibly through its effects on the GABAergic system.

Advantages and Limitations for Lab Experiments

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide has several advantages for lab experiments, including its high potency and selectivity for the GABA-A receptor, as well as its ability to cross the blood-brain barrier. However, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide has some limitations, including its potential for abuse and dependence, as well as its effects on cognitive function and motor coordination. These limitations should be taken into consideration when designing experiments involving N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide.

Future Directions

There are several future directions for research involving N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide, including its potential as a treatment for various neurological and psychiatric disorders, such as anxiety, depression, epilepsy, and schizophrenia. Further studies are needed to determine the optimal dosage and duration of treatment for these disorders, as well as the potential for adverse effects and drug interactions. Additionally, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide may have potential applications in other areas of medicine, such as pain management and addiction treatment. Further research is needed to explore these potential applications of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide.

Synthesis Methods

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide involves the reaction of 2-(4-(2-pyrimidinyl)-1-piperazinyl)acetic acid with thionyl chloride, followed by the addition of 5-ethyl-1,3,4-thiadiazole-2-amine. The resulting product is then treated with acetic anhydride to yield N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide. The overall yield of this synthesis method is around 50%, and the purity of the final product can be increased through recrystallization.

properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N7OS/c1-2-12-18-19-14(23-12)17-11(22)10-20-6-8-21(9-7-20)13-15-4-3-5-16-13/h3-5H,2,6-10H2,1H3,(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINGRGIBZKWGGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CN2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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